Viminol p-hydroxybenzoate (CAS 23235-25-8) is the commercialized, stable salt form of the synthetic mixed opioid agonist-antagonist viminol. Featuring a molecular weight of 501.1 g/mol, this specific benzoate derivative is engineered to overcome the physicochemical limitations inherent to the viminol free base. For procurement and formulation teams, the p-hydroxybenzoate counterion provides critical enhancements in solid-state stability, powder handling characteristics, and controlled dissolution. These properties make it the definitive choice for manufacturing solid oral dosage forms targeting centrally acting analgesia and antitussive applications, where maintaining the integrity of the active pyrrole-based aminoalcohol is paramount [1].
Procuring viminol free base or attempting to substitute it with alternative mineral acid salts (e.g., hydrochlorides) introduces severe formulation and quality control risks. The free base form exhibits higher hygroscopicity and oxidative susceptibility, leading to unpredictable degradation kinetics during standard wet granulation or direct compression workflows. Furthermore, viminol's unique pharmacological efficacy relies on a precise racemic balance of its six stereoisomers (notably the R2 agonist and S2 antagonist). Utilizing the p-hydroxybenzoate salt is essential because this specific bulky counterion facilitates reliable chromatographic separation and batch-to-batch stereochemical validation—a critical regulatory requirement that is significantly more difficult to achieve with the prone-to-coelution free base [1].
The selection of the p-hydroxybenzoate salt is primarily driven by its superior resistance to moisture uptake compared to the free base. Quantitative stability profiling demonstrates that the bulky, lipophilic p-hydroxybenzoate counterion shields the protonated amine, drastically reducing environmental water sorption and preventing formulation caking [1].
| Evidence Dimension | Moisture uptake at 75% Relative Humidity (RH) |
| Target Compound Data | < 0.5% w/w moisture gain |
| Comparator Or Baseline | Viminol free base (> 2.5% w/w moisture gain) |
| Quantified Difference | > 5-fold reduction in hygroscopicity |
| Conditions | 25°C at 75% RH for 24 hours |
Ensures API flowability and prevents degradation during long-term storage and direct compression tableting.
Viminol contains multiple stereocenters, requiring rigorous batch validation to ensure the correct ratio of agonist to antagonist isomers. The p-hydroxybenzoate salt form uniquely enables high-resolution densitometric and chromatographic separation of its diastereoisomers, a critical quality control requirement that fails when utilizing the free base due to peak overlap [1].
| Evidence Dimension | Diastereomeric separation efficiency (Resolution factor, Rs) |
| Target Compound Data | Baseline resolution (Rs > 1.5) of active R2/S2 isomers |
| Comparator Or Baseline | Viminol free base (Rs < 1.0, severe co-elution) |
| Quantified Difference | Achieves baseline resolution required for quantitative GMP analysis |
| Conditions | Thin-layer / densitometric chromatographic separation of aminoalcohol salts |
Guarantees the precise racemic ratio required for the mixed agonist-antagonist safety profile, preventing batch rejection.
In clinical psychopharmacological evaluations, the p-hydroxybenzoate salt demonstrates a highly predictable dose-response curve. It confirms that the salt form maintains the bioavailability of the active pyrrole moiety while offering the formulation benefits of a stable solid, achieving significant antitussive action at specific quantitative thresholds [1].
| Evidence Dimension | In vivo antitussive efficacy threshold |
| Target Compound Data | Definite antitussive activity achieved at 140 mg oral dose |
| Comparator Or Baseline | Sub-therapeutic threshold (70 mg showed no significant difference from placebo) |
| Quantified Difference | Clear dose-dependent efficacy established at 140 mg |
| Conditions | Double-blind cross-over trial in subjects with persistent cough |
Provides the exact quantitative dosing benchmarks required for formulating commercially viable oral therapeutics.
The low hygroscopicity and high solid-state stability of the p-hydroxybenzoate salt make it the required precursor for direct compression tablets and encapsulated powder formulations, preventing the caking and degradation associated with the free base during scale-up [1].
Due to its superior chromatographic resolution capabilities, this specific salt form serves as the optimal reference standard for analytical laboratories validating the diastereomeric purity of complex pyrrole-based aminoalcohol mixtures [2].
The lipophilic nature of the p-hydroxybenzoate counterion provides a modulated dissolution profile, making it a highly suitable candidate for developing sustained-release formulations targeting chronic or post-operative pain management with predictable dosing [3].
Irritant